molecular formula C8H12F3NO2S B12311959 rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis

rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis

Cat. No.: B12311959
M. Wt: 243.25 g/mol
InChI Key: OPHIIKVCMHAKIY-UHFFFAOYSA-N
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Description

rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis is a complex organic compound featuring a trifluoromethyl group and a unique thiopyrano-pyrrole structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis typically involves radical trifluoromethylation. This process can be achieved through various methods, including the use of copper-catalyzed cycloaddition reactions . For instance, the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions has been shown to produce trifluoromethylated compounds with high regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve one-pot synthesis techniques, combining trifluoromethylthiolation of arenes with subsequent oxidation using hydrogen peroxide. This method offers superior yields compared to traditional two-step processes .

Chemical Reactions Analysis

Types of Reactions

rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis undergoes various chemical reactions, including:

    Oxidation: Using reagents like hydrogen peroxide.

    Reduction: Typically involving metal catalysts.

    Substitution: Commonly with halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of trifluoroacetic acid.

    Reduction: Metal catalysts such as palladium or nickel.

    Substitution: Halogenated reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions include trifluoromethylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to biological targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis is unique due to its specific thiopyrano-pyrrole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H12F3NO2S

Molecular Weight

243.25 g/mol

IUPAC Name

4a-(trifluoromethyl)-3,4,5,6,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide

InChI

InChI=1S/C8H12F3NO2S/c9-8(10,11)7-2-1-3-15(13,14)6(7)4-12-5-7/h6,12H,1-5H2

InChI Key

OPHIIKVCMHAKIY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNCC2S(=O)(=O)C1)C(F)(F)F

Origin of Product

United States

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